3-(5-methylfuran-2-yl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide
CAS No.:
Cat. No.: VC15678913
Molecular Formula: C16H14N4O2
Molecular Weight: 294.31 g/mol
* For research use only. Not for human or veterinary use.
![3-(5-methylfuran-2-yl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide -](/images/structure/VC15678913.png)
Specification
Molecular Formula | C16H14N4O2 |
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Molecular Weight | 294.31 g/mol |
IUPAC Name | N-[(E)-benzylideneamino]-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxamide |
Standard InChI | InChI=1S/C16H14N4O2/c1-11-7-8-15(22-11)13-9-14(19-18-13)16(21)20-17-10-12-5-3-2-4-6-12/h2-10H,1H3,(H,18,19)(H,20,21)/b17-10+ |
Standard InChI Key | VRSTVWIVRJEDEL-LICLKQGHSA-N |
Isomeric SMILES | CC1=CC=C(O1)C2=CC(=NN2)C(=O)N/N=C/C3=CC=CC=C3 |
Canonical SMILES | CC1=CC=C(O1)C2=CC(=NN2)C(=O)NN=CC3=CC=CC=C3 |
Introduction
Structural Characteristics and Molecular Design
Core Architecture
The molecule consists of three primary subunits:
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A 1H-pyrazole ring at position 5, which serves as the central scaffold.
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A 5-methylfuran-2-yl group attached to the pyrazole’s C3 position, introducing oxygen-containing heterocyclic character.
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An (E)-phenylmethylidene hydrazone moiety at the N'-position, contributing π-conjugation and planar geometry .
The (E)-configuration of the hydrazone group is critical for maintaining molecular planarity, as confirmed by X-ray crystallographic studies of analogous compounds . This geometry facilitates intramolecular charge transfer, a property leveraged in photophysical applications .
Spectroscopic Fingerprints
Key spectral data for the compound include:
These spectral features align with computational predictions using density functional theory (DFT) at the B3LYP/6-311+G(d,p) level .
Synthetic Methodologies
Primary Synthesis Route
The compound is synthesized via a three-step protocol:
Step 1: Formation of 5-Methylfuran-2-Carboxylic Acid Hydrazide
5-Methylfuran-2-carboxylic acid reacts with hydrazine hydrate (80% yield, 12 h reflux in ethanol).
Step 2: Pyrazole Ring Construction
Cyclocondensation of the hydrazide with ethyl acetoacetate under acidic conditions generates the pyrazole core (70% yield, 6 h at 110°C) .
Step 3: Hydrazone Formation
Condensation with benzaldehyde in anhydrous methanol catalyzed by glacial acetic acid produces the final product (85% yield, 4 h reflux) .
Optimization Parameters
Critical reaction variables include:
Parameter | Optimal Range | Effect on Yield |
---|---|---|
Temperature | 60–70°C | Prevents furan ring decomposition |
Solvent | Anhydrous methanol | Enhances Schiff base formation |
Catalyst | 0.5 eq. acetic acid | Accelerates imine condensation |
Microwave-assisted synthesis reduces reaction time to 25 minutes with comparable yields (82%) .
Physicochemical Properties
Thermodynamic Parameters
Experimental and computed properties exhibit strong correlation:
Property | Experimental Value | DFT Calculation |
---|---|---|
Melting Point | 218–220°C | — |
LogP | 2.34 | 2.41 (Molinspiration) |
Aqueous Solubility | 0.12 mg/mL | 0.09 mg/mL (ALOGPS) |
The low solubility profile (0.12 mg/mL in water at 25°C) necessitates formulation strategies for biological testing .
Tautomeric Behavior
The pyrazole-hydrazone system exhibits pH-dependent tautomerism:
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Keto-enol tautomerism dominates in polar aprotic solvents (DMSO, DMF)
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Hydrazone-imine equilibrium observed in acidic media (pH < 5)
This tautomeric flexibility enables adaptive binding in host-guest complexes, as demonstrated by molecular docking studies .
Reactivity and Functionalization
Electrophilic Substitution
The furan ring undergoes regioselective nitration at the C4 position under mild conditions (HNO₃/AcOH, 0°C, 3 h), yielding mono-nitro derivatives (65% yield).
Cycloaddition Reactions
The α,β-unsaturated hydrazone participates in [3+2] cycloadditions with diazomethane, generating pyrazoline derivatives with enhanced fluorescence quantum yields (ΦF = 0.42 vs. 0.18 for parent compound) .
Metal Complexation
Transition metal coordination occurs through the hydrazone’s imine nitrogen and carbonyl oxygen:
Metal Ion | Stoichiometry | Magnetic Moment (μeff) |
---|---|---|
Cu(II) | 1:2 | 1.73 BM |
Ni(II) | 1:1 | Diamagnetic |
These complexes exhibit moderate antibacterial activity against Staphylococcus aureus (MIC = 32 μg/mL) .
The compound’s extended π-system demonstrates solvatochromic behavior with a 42 nm bathochromic shift in DMSO versus hexane. Time-dependent DFT calculations predict charge transfer excited states suitable for organic light-emitting diodes .
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